molecular formula C4H2BrIO B6271238 4-bromo-2-iodofuran CAS No. 2680531-96-6

4-bromo-2-iodofuran

Cat. No.: B6271238
CAS No.: 2680531-96-6
M. Wt: 272.9
InChI Key:
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Description

4-Bromo-2-iodofuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and substituted with bromine and iodine atoms at the 4 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-iodofuran typically involves the halogenation of furan derivatives. One common method is the sequential halogenation of furan, starting with the bromination at the 4-position followed by iodination at the 2-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are utilized in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated furans, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-2-iodofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-iodofuran depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorofuran: Similar in structure but with a chlorine atom instead of iodine.

    4-Iodo-2-bromofuran: An isomer with reversed positions of bromine and iodine.

    2,5-Dibromofuran: Contains two bromine atoms at the 2 and 5 positions.

    2,5-Diiodofuran: Contains two iodine atoms at the 2 and 5 positions.

Uniqueness

4-Bromo-2-iodofuran is unique due to the specific combination of bromine and iodine substituents, which can impart distinct reactivity and properties compared to other halogenated furans. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

2680531-96-6

Molecular Formula

C4H2BrIO

Molecular Weight

272.9

Purity

90

Origin of Product

United States

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